Biotin-PEG6-COOH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-COOH typically involves the conjugation of biotin with a PEG chain that has a carboxylic acid functional group at one end. The process generally includes the following steps:
Activation of Carboxylic Acid: The carboxylic acid group of PEG is activated using reagents such as N-hydroxysuccinimide (NHS) and carbodiimides (e.g., EDC) to form an NHS ester.
Conjugation with Biotin: The activated PEG-NHS ester is then reacted with biotin, which contains a primary amine group, to form a stable amide bond
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG6-COOH undergoes various chemical reactions, including:
Amide Bond Formation: Reacts with primary amines to form stable amide bonds.
Ester Bond Formation: Reacts with hydroxyl groups to form ester bonds
Common Reagents and Conditions
Amide Bond Formation: Typically involves reagents like NHS and EDC in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Bond Formation: Often uses reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in organic solvents
Major Products
Amide Bonds: Biotinylated proteins, peptides, and other biomolecules.
Ester Bonds: Biotinylated polymers and surfaces
Scientific Research Applications
Biotin-PEG6-COOH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays and detection methods
Biology: Facilitates the biotinylation of proteins, peptides, and other biomolecules for use in affinity purification, Western blotting, and enzyme-linked immunosorbent assays (ELISAs)
Medicine: Employed in drug delivery systems and diagnostic imaging due to its ability to target specific biomolecules
Industry: Used in the development of new materials and nanotechnology applications
Mechanism of Action
Biotin-PEG6-COOH exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. This non-covalent interaction is highly specific and strong, allowing for the stable attachment of biotinylated molecules to avidin- or streptavidin-coated surfaces. The PEG chain enhances the solubility and stability of the biotinylated compound, while the carboxylic acid group allows for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG2-COOH: Contains a shorter PEG chain with two ethylene glycol units.
Biotin-PEG4-COOH: Contains a PEG chain with four ethylene glycol units.
Biotin-PEG8-COOH: Contains a longer PEG chain with eight ethylene glycol units.
Uniqueness
Biotin-PEG6-COOH is unique due to its optimal PEG chain length, which provides a balance between solubility, stability, and reduced steric hindrance. This makes it particularly suitable for applications requiring efficient biotinylation and minimal non-specific interactions .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N3O10S/c29-22(4-2-1-3-21-24-20(19-39-21)27-25(32)28-24)26-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-23(30)31/h20-21,24H,1-19H2,(H,26,29)(H,30,31)(H2,27,28,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYXJSUVAMFUEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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